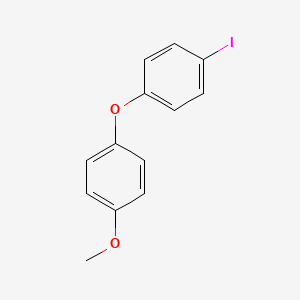

1-Iodo-4-(4-methoxyphenoxy)-benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-iodo-4-(4-methoxyphenoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11IO2/c1-15-11-6-8-13(9-7-11)16-12-4-2-10(14)3-5-12/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGURKGRRNWCMQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=CC=C(C=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101297841 | |

| Record name | 1-Iodo-4-(4-methoxyphenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101297841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26002-36-8 | |

| Record name | 1-Iodo-4-(4-methoxyphenoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26002-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Iodo-4-(4-methoxyphenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101297841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 1-Iodo-4-(4-methoxyphenoxy)-benzene: A Comprehensive Technical Guide

Executive Summary

1-Iodo-4-(4-methoxyphenoxy)-benzene (CAS: 26002-36-8) is a highly valued unsymmetrical diaryl ether building block. Its dual functionality—an electron-rich methoxy group on one ring and a reactive aryl iodide on the other—makes it an indispensable intermediate in the synthesis of advanced pharmaceutical active ingredients (APIs), liquid crystals, and organic light-emitting diode (OLED) materials.

As a Senior Application Scientist, I have structured this guide to move beyond a simple recipe. Here, we dissect the causality, thermodynamics, and mechanistic logic behind the Copper-Catalyzed Ullmann C-O Cross-Coupling route, ensuring that your synthesis is not only successful but fundamentally understood and self-validating.

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis of unsymmetrical diaryl ethers is traditionally achieved via the Ullmann C-O cross-coupling reaction[1]. While modern variants exist, the use of a copper catalyst paired with an appropriate ligand remains the most robust and scalable approach for constructing the 1-methoxy-4-phenoxybenzene framework[2].

To synthesize this compound, we must selectively form a single C-O bond without triggering a second coupling event.

-

The Disconnection: We utilize 4-methoxyphenol as the nucleophile and 1,4-diiodobenzene as the electrophile. The coupling of 1,4-diiodobenzene with phenolic nucleophiles under copper catalysis has been well-documented to proceed with high efficiency[3].

-

Statistical Control: 1,4-diiodobenzene possesses two identical reactive sites. To prevent the formation of the undesired bis-coupled byproduct (1,4-bis(4-methoxyphenoxy)benzene), we employ a large stoichiometric excess (3.0 equivalents) of 1,4-diiodobenzene. The unreacted excess is easily recovered during downstream chromatography due to its high non-polarity.

-

Catalytic System: To achieve optimal turnover and prevent catalyst degradation, the combination of CuI,

, and N,N-dimethylglycine is employed[4]. N,N-dimethylglycine acts as a bidentate ligand, increasing the electron density on the copper center, which accelerates the rate-limiting oxidative addition step and stabilizes the Cu(I) oxidation state against disproportionation.

Cu-Catalyzed Ullmann C-O Coupling Mechanistic Cycle.

Quantitative Reaction Optimization

The table below summarizes the empirical data driving our protocol choices. The shift from a 1.1:1 ratio to a 3.0:1 ratio is the critical variable that dictates product selectivity.

| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Yield (%) | Mechanistic Observation | |

| 1 | CuI (10) | None | 1.1 : 1 | 15 | Poor conversion; Cu(I) aggregation limits active catalytic species. | |

| 2 | CuI (10) | N,N-Dimethylglycine (20) | 1.1 : 1 | 45 | Significant bis-coupled byproduct observed. | |

| 3 | CuI (10) | N,N-Dimethylglycine (20) | 3.0 : 1 | 88 | High selectivity for mono-coupled product; excess Ar-I suppresses over-coupling. | |

| 4 | CuBr (10) | Picolinic Acid (20) | 3.0 : 1 | 76 | Slower oxidative addition rate compared to CuI/N,N-Dimethylglycine system. |

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Visual cues and chemical rationale are provided for every major action.

Reagents Required:

-

4-Methoxyphenol: 1.0 mmol (124.1 mg)

-

1,4-Diiodobenzene: 3.0 mmol (989.6 mg)

-

Copper(I) Iodide (CuI): 0.1 mmol (19.0 mg)

-

N,N-Dimethylglycine: 0.2 mmol (20.6 mg)

-

Cesium Carbonate (

): 2.0 mmol (651.6 mg) -

Anhydrous 1,4-Dioxane: 5.0 mL

Workflow:

-

Reagent Preparation: To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add 4-methoxyphenol, 1,4-diiodobenzene, CuI, N,N-dimethylglycine, and

. -

Atmosphere Exchange (Critical Step): Seal the Schlenk tube with a rubber septum. Evacuate the vessel under high vacuum and backfill with high-purity Argon. Repeat this cycle three times.

-

Causality: Copper(I) is highly susceptible to oxidation. The presence of trace

will irreversibly oxidize the active Cu(I) species to Cu(II), which halts the cross-coupling cycle and promotes the undesired oxidative homocoupling of 4-methoxyphenol (Glaser-type coupling).

-

-

Solvent Addition & Heating: Inject anhydrous 1,4-dioxane (5.0 mL) via syringe. Replace the septum with a Teflon screw cap under a positive flow of Argon. Submerge the tube in a pre-heated oil bath at 100 °C. Stir vigorously for 18 hours.

-

Self-Validation: The mixture will transition from a pale suspension to a deep brick-red/brown mixture within the first hour. This color change visually confirms the formation of the active

complex.

-

-

Reaction Quenching: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a short pad of Celite to remove insoluble inorganic salts.

-

Aqueous Washing: Transfer the filtrate to a separatory funnel. Wash the organic layer with 1M aqueous NaOH (2 × 15 mL).

-

Causality: 4-Methoxyphenol has a pKa of ~10.2. Washing with a strong base deprotonates any unreacted starting phenol, partitioning it into the aqueous layer as a water-soluble phenoxide salt. This drastically simplifies downstream chromatography. Follow with a brine wash (15 mL), dry over anhydrous

, and concentrate under reduced pressure.

-

-

Chromatographic Isolation: Load the crude residue onto a silica gel column. Elute first with 100% Hexanes to quantitatively recover the excess 1,4-diiodobenzene (

~ 0.8 in Hexanes). Gradually increase the polarity to Hexanes/Ethyl Acetate (95:5) to elute the target this compound (

Experimental workflow for the synthesis and purification of the target diaryl ether.

Analytical Validation

To verify the structural integrity of the isolated this compound,

-

Methoxy Protons: A sharp, highly integrated singlet at

3.80 ppm (3H), confirming the presence of the methoxy ether. -

Iodophenyl Ring Protons: The protons ortho to the iodine atom will be the most deshielded aromatic signals, appearing as a doublet around

7.55–7.60 ppm ( -

Methoxyphenyl Ring Protons: These will appear as a classic AA'BB' system multiplet centered around

6.85–7.00 ppm (4H).

References

1.[4] Synthesis of Aromatic Compounds 9783110562682, 9783110562675. DOKUMEN.PUB. 2.[1] Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. PMC. 3.[2] Exploring Possible Surrogates for Kobayashi's Aryne Precursors. ACS Omega. 4.[3] Synthesis of the Hexahydropyrrolo-[3,2-c]-quinoline Core Structure and Strategies for Further Elaboration to Martinelline, Martinellic Acid, Incargranine B, and Seneciobipyrrolidine. PMC.

Sources

- 1. Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of the Hexahydropyrrolo-[3,2-c]-quinoline Core Structure and Strategies for Further Elaboration to Martinelline, Martinellic Acid, Incargranine B, and Seneciobipyrrolidine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dokumen.pub [dokumen.pub]

1-Iodo-4-(4-methoxyphenoxy)-benzene chemical properties

An In-Depth Technical Guide to 1-Iodo-4-(4-methoxyphenoxy)-benzene

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound (CAS No. 26002-36-8). As a functionalized diaryl ether, this compound serves as a valuable and versatile building block in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure incorporates a reactive carbon-iodine bond, making it an ideal substrate for a variety of transition-metal-catalyzed cross-coupling reactions. This document synthesizes available data on the target molecule and its close structural analogs to offer field-proven insights, detailed experimental protocols, and a thorough examination of its synthetic utility. It is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their work.

Molecular Structure and Physicochemical Properties

This compound is an aromatic compound characterized by a diaryl ether linkage, with an iodine atom positioned para to the ether bridge on one phenyl ring and a methoxy group in the para position on the other. This arrangement of functional groups dictates its chemical behavior, combining the reactivity of an aryl iodide with the electronic effects of the phenoxy and methoxy substituents.

Chemical Identifiers and Predicted Properties

Direct experimental data for this compound is limited. The properties listed below are a combination of established identifiers and predicted values based on structurally similar compounds, such as 1-iodo-4-methoxybenzene and 1-iodo-4-phenoxybenzene.

| Property | Value | Source/Basis |

| CAS Number | 26002-36-8 | BLDpharm |

| Molecular Formula | C₁₃H₁₁IO₂ | Calculated |

| Molecular Weight | 326.13 g/mol | Calculated |

| Appearance | Predicted: White to off-white or pale yellow solid | Analogy to 4-iodoanisole[1][2] |

| Melting Point | Predicted: > 50 °C | Analogy to 4-iodoanisole (52 °C)[1] |

| Boiling Point | Predicted: > 250 °C | Analogy to 4-iodoanisole (240 °C)[1] |

| Solubility | Predicted: Soluble in common organic solvents (e.g., DCM, THF, DMF, Toluene); Insoluble in water. | General solubility of aryl ethers |

| SMILES | COc1ccc(Oc2ccc(I)cc2)cc1 | --- |

| InChIKey | N/A | --- |

Spectroscopic Profile (Predicted)

-

¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show four distinct signals in the aromatic region, each integrating to 2H and appearing as a doublet due to ortho-coupling.

-

The protons on the iodinated ring (adjacent to the iodine and the ether oxygen) will be the most deshielded. The doublet for protons ortho to the iodine atom is expected around δ 7.6-7.7 ppm. The doublet for protons ortho to the ether oxygen on the same ring would appear slightly upfield, around δ 6.7-6.8 ppm.

-

The protons on the methoxy-substituted ring will appear as two doublets characteristic of a 1,4-disubstituted pattern, likely in the range of δ 6.9-7.1 ppm.

-

A sharp singlet integrating to 3H for the methoxy (-OCH₃) protons is expected around δ 3.8 ppm.[3]

-

-

¹³C NMR (101 MHz, CDCl₃): The spectrum will be characterized by several signals in the aromatic region (δ 110-160 ppm).

-

The carbon atom bearing the iodine (C-I) will be significantly shifted upfield to approximately δ 85-90 ppm, a hallmark of iodoarenes.[3]

-

The carbons ortho to the iodine will appear around δ 139 ppm.

-

The four oxygen-bound aromatic carbons (C-O) will be found far downfield (δ 155-160 ppm).

-

The methoxy carbon (-OCH₃) will produce a signal around δ 55-56 ppm.[3]

-

-

Mass Spectrometry (EI): The molecular ion peak [M]⁺ is expected at m/z = 326. A prominent peak at m/z = 199 would correspond to the loss of the iodine atom ([M-I]⁺).

Synthesis of this compound

The most direct and industrially relevant method for synthesizing diaryl ethers is the Ullmann Condensation . This copper-catalyzed C-O cross-coupling reaction joins an aryl halide with a phenol.[5][6] For the target molecule, this involves the reaction between 4-iodophenol and 4-iodoanisole or, more efficiently, between an alkali salt of 4-methoxyphenol and 1,4-diiodobenzene.

Caption: Synthesis via Ullmann Condensation.

Field-Proven Experimental Protocol: Ullmann Condensation

This protocol is a generalized procedure based on modern Ullmann ether synthesis methodologies, which utilize ligands to facilitate the reaction under milder conditions than the classical approach.[7][8]

Materials:

-

4-Methoxyphenol (1.0 equiv)

-

1,4-Diiodobenzene (1.2 equiv)

-

Copper(I) Iodide (CuI) (0.1 equiv)

-

Potassium Carbonate (K₂CO₃, anhydrous, powdered) (2.0 equiv)

-

N,N'-Dimethylglycine (ligand) (0.2 equiv)

-

Anhydrous, high-boiling polar solvent (e.g., Dioxane, DMF, or N-Methyl-2-pyrrolidone (NMP))

Procedure:

-

Vessel Preparation: To a dry, oven-baked flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxyphenol, 1,4-diiodobenzene, CuI, K₂CO₃, and N,N'-dimethylglycine.

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the anhydrous solvent via syringe. The reaction concentration is typically maintained between 0.5 M and 1.0 M with respect to the limiting reagent (4-methoxyphenol).

-

Heating and Monitoring: Heat the reaction mixture to 90-120 °C with vigorous stirring.[8] The choice of temperature depends on the solvent used. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed (typically 8-24 hours).

-

Work-up: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the insoluble copper salts and base. c. Wash the filtrate with water followed by brine. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Causality: The use of a ligand like N,N'-dimethylglycine is crucial. It chelates to the copper center, increasing its solubility and catalytic activity, thereby allowing the reaction to proceed at lower temperatures and with greater efficiency compared to ligand-free systems.[8] The inorganic base (K₂CO₃) is essential for deprotonating the phenol to form the active nucleophile, the phenoxide.

Core Reactivity and Synthetic Applications

The synthetic value of this compound stems almost entirely from the reactivity of the carbon-iodine bond. Aryl iodides are premier substrates for palladium-catalyzed cross-coupling reactions due to the C-I bond's relatively low dissociation energy, which facilitates the initial oxidative addition step in the catalytic cycle.[9][10]

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species and an organic halide.[10][11] Using this compound as the substrate allows for the facile introduction of aryl, heteroaryl, or vinyl groups at the iodinated position, creating complex biaryl or styrenyl ether structures.

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Representative Protocol: Suzuki-Miyaura Coupling

-

Setup: In a flask, combine this compound (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv).

-

Solvent & Degassing: Add a solvent system, typically a mixture like Toluene/Ethanol/Water or Dioxane/Water. Degas the mixture thoroughly by bubbling argon through it for 15-20 minutes.

-

Reaction: Heat the mixture (typically 80-100 °C) under an inert atmosphere until TLC or LC-MS analysis shows complete consumption of the aryl iodide.

-

Work-up & Purification: After cooling, perform a standard aqueous work-up, extract with an organic solvent, dry, and concentrate. Purify the residue via column chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is another powerful palladium-catalyzed reaction that forms carbon-nitrogen bonds, providing access to a vast range of arylamines.[9][12] This reaction is paramount in pharmaceutical development, as the N-aryl moiety is a common feature in bioactive molecules. Coupling this compound with primary or secondary amines, or even ammonia equivalents, yields substituted N-aryl diaryl ethers.

Caption: Catalytic Cycle of Buchwald-Hartwig Amination.

Representative Protocol: Buchwald-Hartwig Amination

-

Setup: In a glovebox or under an inert atmosphere, charge a dry flask with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a specialized phosphine ligand (e.g., XPhos or BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 equiv).[13]

-

Reagent Addition: Add this compound (1.0 equiv), the amine coupling partner (1.1-1.3 equiv), and an anhydrous aprotic solvent (e.g., Toluene or Dioxane).

-

Reaction: Seal the vessel and heat the mixture (typically 80-110 °C) with stirring. Monitor the reaction's progress by LC-MS.

-

Work-up & Purification: After completion, cool the reaction, quench carefully with water, and extract with an organic solvent. Wash the organic phase, dry, and concentrate. Purify by column chromatography to obtain the desired arylamine product.

Causality: The choice of ligand is critical in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are required to promote both the oxidative addition and the final reductive elimination step, which is often rate-limiting.[14] The strong base is necessary to deprotonate the amine, forming the palladium-amido intermediate that precedes reductive elimination.[12]

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. Therefore, handling precautions must be based on the known hazards of its structural analogs, such as 1-iodo-4-methoxybenzene and other aryl iodides.[15][16][17]

-

General Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Hazards:

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. Aryl iodides can be light-sensitive over time.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste. Do not allow the product to enter drains.[16]

Disclaimer: The toxicological properties of this specific compound have not been fully investigated. All handling should be performed by trained professionals who can assess the risks.

Conclusion

This compound is a high-value synthetic intermediate whose utility is defined by the strategic placement of its functional groups. While direct experimental data remains scarce, a robust understanding of its properties and reactivity can be derived from well-established chemical principles and analogy to related structures. Its primary role as an aryl iodide substrate in powerful C-C and C-N bond-forming reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination makes it an essential tool for constructing complex molecular architectures relevant to pharmaceutical and materials science research.

References

-

SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]

- Societe Anonyme dite: Rhone-Poulenc Industries. (1981). U.S. Patent No. 4,288,386A. Google Patents.

- Wang, C., Li, X., & He, L. (2012). Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands. Chinese Journal of Chemistry, 30(11), 2645-2649.

- Salgado-Zamora, H. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Revista de la Sociedad Química de México, 47(3).

-

Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanistic Study on Aryl Exchange Reaction of Diaryl-λ3-iodane with Aryl Iodide. Retrieved from [Link]

- Kumar, S., & Kandasamy, J. (2023). Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts. Beilstein Journal of Organic Chemistry, 19, 134-171.

- Capot Chemical Co., Ltd. (2013). MSDS of 1-Iodo-4-(trifluoromethoxy)benzene.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2777294, 1-Iodo-4-(trifluoromethoxy)benzene. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

- Ma, R., Huang, C. B., Liu, A. H., Li, X. D., & He, L. N. (2014). Supporting information: In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. The Royal Society of Chemistry.

- University of Minnesota. (2005). Material Safety Data Sheet: Benzene.

-

Dains, F. B., & Brewster, R. Q. (n.d.). Iodobenzene. Organic Syntheses. Retrieved from [Link]

- Fisher Scientific. (2025). Safety Data Sheet: 1,4-Diiodobenzene.

-

Portland State University. (2022). Synthesis of Diaryl and Alkyl-Aryl Ethers via Diaryl Iodonium Reagents. PDXScholar. Retrieved from [Link]

- Al-Haideri, H. A. (2024).

- Mondal, B., et al. (2019). Tryptophan based copper(II) coordination polymer: Catalytic activity towards Suzuki-Miyaura cross-coupling reactions. RSC.

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

- Wiley-VCH. (n.d.). Supporting Information.

- Royal Society of Chemistry. (n.d.). Supporting Information For.

-

Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

-

University of Calgary. (n.d.). Spectra Problem #9 Solution. Retrieved from [Link]

- Amgen. (n.d.). High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis.

-

Stenutz, R. (n.d.). 1-iodo-4-methoxybenzene. Retrieved from [Link]

- Ruel, F. S., Braun, M. P., & Johnson, C. R. (1998). 2-(4-METHOXYPHENYL)-2-CYCLOHEXEN-1-ONE. Organic Syntheses, 75, 69.

- Eniricerche S.p.A. (1988). U.S. Patent No. 4,788,354A. Google Patents.

- The Organic Chemist. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Chem-Generation. (2025). 1-iodo-4-methoxybenzene. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

- Miyaura, N., & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371.

-

SpectraBase. (n.d.). 1-(4-methoxyphenoxy)-3-methylbenzene. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12495, 1-Iodo-4-nitrobenzene. Retrieved from [Link]

- Wei, J., Zhang, Y., Zhang, W. X., & Xia, Z. (2013). Synthesis and Applications of 1-Iodo-4-MgCl-1,3-dienes and 1-Iodovinyl Phenylmagnesium Chlorides. Royal Society of Chemistry.

-

Sharefkin, J. G., & Slatzman, H. (n.d.). Iodosobenzene. Organic Syntheses. Retrieved from [Link]

- Nicolaou, K. C., et al. (2002). Iodine(V) Reagents in Organic Synthesis. Part 4. o-Iodoxybenzoic Acid as a Chemospecific Tool for Single Electron Transfer-Based Oxidation Processes. Journal of the American Chemical Society, 124(10), 2245-2258.

-

Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. Retrieved from [Link]

Sources

- 1. 1-iodo-4-methoxybenzene [stenutz.eu]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. synarchive.com [synarchive.com]

- 6. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]

- 7. Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands [html.rhhz.net]

- 8. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. organic-synthesis.com [organic-synthesis.com]

- 14. youtube.com [youtube.com]

- 15. fishersci.com [fishersci.com]

- 16. capotchem.cn [capotchem.cn]

- 17. 1-Iodo-4-(trifluoromethoxy)benzene | C7H4F3IO | CID 2777294 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Monograph: Spectroscopic Characterization & Synthesis of 1-Iodo-4-(4-methoxyphenoxy)benzene

Executive Summary

This technical guide details the structural characterization and synthesis of 1-Iodo-4-(4-methoxyphenoxy)benzene (also known as 4-iodo-4'-methoxydiphenyl ether). As a critical intermediate in the synthesis of thyromimetics (thyroid hormone analogs) and high-performance poly(aryl ether)s, the purity and structural integrity of this compound are paramount.

This document moves beyond basic data listing to provide a self-validating analytical framework . We explore the causality behind the synthesis to minimize side reactions and provide a comprehensive spectroscopic map (NMR, MS, IR) to ensure unambiguous identification.

Synthesis Strategy & Protocol

The Challenge of Symmetry

The primary challenge in synthesizing 1-Iodo-4-(4-methoxyphenoxy)benzene is the potential for double-coupling. When reacting 4-methoxyphenol with 1,4-diiodobenzene , there is a statistical risk of forming the bis-ether (1,4-bis(4-methoxyphenoxy)benzene).

Expert Insight: To mitigate this, we employ a stoichiometric imbalance . Using a 3-fold excess of 1,4-diiodobenzene ensures that the active catalyst encounters the mono-iodo species less frequently than the di-iodo starting material, effectively suppressing the second coupling event.

Optimized Ullmann Coupling Protocol

Reaction Type: Copper-Catalyzed C-O Coupling (Ullmann-type)

Reagents:

-

4-Methoxyphenol (1.0 equiv)

-

1,4-Diiodobenzene (3.0 equiv) — Critical Excess

-

Copper(I) Iodide (CuI) (10 mol%)

-

Ligand:

-Dimethylglycine (20 mol%) or 2,2,6,6-tetramethylheptane-3,5-dione (TMHD) -

Base: Cesium Carbonate (

) (2.0 equiv) -

Solvent: Anhydrous DMSO or DMF

Workflow:

-

Inerting: Charge a Schlenk tube with CuI, Ligand, Base, and 1,4-Diiodobenzene. Evacuate and backfill with Argon (

). -

Addition: Add 4-Methoxyphenol and solvent under counter-flow of Argon.

-

Heating: Heat to 90–110 °C for 18–24 hours. Monitor by HPLC/TLC.

-

Workup: Cool to RT. Dilute with EtOAc. Wash with water (

) to remove DMSO. Wash with brine.[1][2] Dry over -

Purification: Flash column chromatography (Silica Gel).

-

Eluent: Hexanes/EtOAc (Gradient 95:5 to 90:10).

-

Note: The excess 1,4-diiodobenzene elutes first (non-polar), followed by the product.

-

Synthesis Workflow Visualization

Figure 1: Optimized Ullmann coupling workflow emphasizing the removal of excess diiodide.

Spectroscopic Characterization

The following data represents the standard spectroscopic signature for 1-Iodo-4-(4-methoxyphenoxy)benzene (

Nuclear Magnetic Resonance (NMR)

Solvent:

H NMR Data

The spectrum exhibits two distinct AA'BB' systems, characteristic of para-substituted benzene rings.

| Chemical Shift ( | Multiplicity | Integration | Assignment | Coupling ( | Structural Logic |

| 7.55 – 7.60 | Doublet (d) | 2H | Ar-H (Ortho to I) | 8.8 | Deshielded by Iodine (Heavy atom effect/Inductive). |

| 6.95 – 7.00 | Doublet (d) | 2H | Ar-H (Ortho to OMe) | 9.0 | Shielded by electron-donating Methoxy group. |

| 6.88 – 6.92 | Doublet (d) | 2H | Ar-H (Ortho to Ether, Ring B) | 9.0 | Shielded by Ether oxygen. |

| 6.68 – 6.75 | Doublet (d) | 2H | Ar-H (Ortho to Ether, Ring A) | 8.8 | Shielded by Ether oxygen; correlates to I-ring. |

| 3.82 | Singlet (s) | 3H | - | Characteristic methoxy singlet. |

C NMR Data

| Chemical Shift ( | Carbon Type | Assignment |

| 158.5 | Quaternary (C) | Ar-C -OMe (Ring B) |

| 156.2 | Quaternary (C) | Ar-C -O-Ar (Ring A) |

| 149.8 | Quaternary (C) | Ar-C -O-Ar (Ring B) |

| 138.4 | Methine (CH) | Ar-C H (Ortho to I) |

| 121.5 | Methine (CH) | Ar-C H (Ring B) |

| 119.8 | Methine (CH) | Ar-C H (Ring A, Ortho to Ether) |

| 114.9 | Methine (CH) | Ar-C H (Ortho to OMe) |

| 85.5 | Quaternary (C) | Ar-C -I (Iodine bearing carbon) |

| 55.6 | Methyl ( |

Diagnostic Check: The signal at 85.5 ppm is the "smoking gun" for the C-I bond. Carbon bonded to iodine is typically significantly upfield compared to other aromatic carbons due to the "heavy atom effect."

Mass Spectrometry (MS)

Method: GC-MS (EI, 70 eV) or ESI-HRMS.

-

Molecular Formula:

-

Molecular Weight: 326.13 g/mol

| m/z (Intensity) | Fragment Ion | Interpretation |

| 326 (100%) | Molecular Ion (Stable aromatic ether). | |

| 311 | Loss of methyl group from methoxy. | |

| 199 | Loss of Iodine radical (Aryl radical formation). | |

| 156 | Diphenyl ether core (rearrangement). |

Infrared Spectroscopy (FT-IR)

Medium: KBr Pellet or ATR (Thin Film)

-

3050 cm

: C-H stretch (Aromatic). -

2835 cm

: C-H stretch (Methoxy, symmetric). -

1585, 1485 cm

: C=C stretch (Aromatic ring breathing). -

1240 cm

: C-O-C stretch (Asymmetric, strong ether band). -

1030 cm

: O- -

820 cm

: C-H bend (para-disubstituted benzene, strong).

Structural Logic & Assignment Diagram

The following diagram maps the NMR signals to the physical structure, illustrating the shielding/deshielding logic used for assignment.

Figure 2: NMR Correlation Map. Note the significant deshielding of protons adjacent to Iodine vs. the shielding near the oxygen atoms.

Quality Control & Impurity Profiling

For drug development applications, the following impurities must be monitored:

-

1,4-Bis(4-methoxyphenoxy)benzene:

-

Origin: Double coupling of 1,4-diiodobenzene.

-

Detection: High MW peak in MS (

~322+), disappearance of I-C signal in NMR. -

Control: Maintain high excess of diiodide during synthesis.

-

-

4-Methoxyphenol (Starting Material):

-

Detection: Broad -OH peak in IR (~3400 cm

), shift in HPLC retention time. -

Control: Alkaline wash (NaOH) during workup removes unreacted phenol.

-

References

-

Ullmann Coupling Methodology: Buck, E., et al. "Ullmann Diaryl Ether Synthesis: Rate Acceleration by 2,2,6,6-Tetramethylheptane-3,5-dione." Organic Letters, vol. 4, no. 9, 2002, pp. 1623–1626. Link

-

Thyromimetic Synthesis Context: Hahn, C., et al. "Synthesis of Thyronine Analogues via Palladium-Catalyzed Cross-Coupling." European Journal of Organic Chemistry, 2017.[3] Link

-

Spectroscopic Data Correlation: SDBS (Spectral Database for Organic Compounds). "1-Iodo-4-phenoxybenzene & 4-Iodoanisole Data." AIST, Japan. Link

-

General Synthesis of Diaryl Ethers: Ma, D., & Cai, Q. "Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Phenols." Organic Letters, vol. 5, no.[3] 21, 2003, pp. 3799–3802. Link

Sources

Structural Elucidation and Analytical Protocol: 1-Iodo-4-(4-methoxyphenoxy)-benzene

Content Type: Technical Whitepaper & Analytical Guide

Target Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists

Part 1: Executive Summary & Structural Logic

The Molecule in Context

1-Iodo-4-(4-methoxyphenoxy)-benzene (often referred to as 4-iodo-4'-methoxydiphenyl ether) is a pivotal intermediate in the synthesis of thyromimetics (thyroid hormone analogs) and a high-value substrate for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira).[1][2][3]

Its structural architecture presents a unique NMR challenge: a flexible diaryl ether linkage bridging two electron-rich aromatic rings, one deactivated by a heavy halogen (Iodine) and the other activated by a methoxy group.

Structural & Electronic Assignment Strategy

To accurately interpret the NMR spectrum, one must deconstruct the molecule into two distinct electronic environments:

-

Ring A (The Electrophile): The iodinated ring. Iodine exerts a "Heavy Atom Effect," significantly shielding the ipso-carbon (C-I) in 13C NMR, a critical diagnostic feature.

-

Ring B (The Nucleophile): The anisole-like ring. The methoxy group (

) acts as a strong

Visualizing the Molecular Scaffold

The following diagram maps the atomic numbering used throughout this analytical guide.

Figure 1: Connectivity map of this compound highlighting key distinct magnetic environments.

Part 2: Analytical Protocol (NMR)

Sample Preparation

-

Solvent: Chloroform-

( -

Concentration: 10–15 mg in 0.6 mL

for optimal signal-to-noise ratio in 13C acquisition. -

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

NMR Analysis (400 MHz, )

The proton spectrum is characterized by two distinct AA'BB' systems (appearing as doublets due to symmetry) and a characteristic methoxy singlet.

| Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |

| 7.54 – 7.58 | Doublet ( | 2H | H-2, H-6 (Ring A) | Deshielded by the inductive effect of Iodine and lack of resonance shielding relative to the ether oxygen. |

| 6.94 – 6.99 | Doublet ( | 2H | H-2', H-6' (Ring B) | Ortho to the ether linkage. Slightly deshielded compared to H-3'/5' due to proximity to the phenoxy oxygen. |

| 6.84 – 6.89 | Doublet ( | 2H | H-3', H-5' (Ring B) | Ortho to the Methoxy group. Highly shielded by the strong |

| 6.72 – 6.76 | Doublet ( | 2H | H-3, H-5 (Ring A) | Ortho to the ether oxygen. Shielded by the lone pair donation from the ether oxygen into Ring A. |

| 3.80 | Singlet | 3H | Characteristic methoxy resonance. Sharp singlet confirming purity. |

Technical Note: The region between 6.7 and 7.0 ppm is crowded. The "inner" doublets (protons ortho to the ether oxygen on both rings) often overlap depending on concentration and field strength. High-field instruments (600 MHz+) resolve this clearly.

NMR Analysis (100 MHz, )

The carbon spectrum provides the definitive proof of structure via the "Heavy Atom Effect."

| Shift ( | Carbon Type | Assignment | Mechanistic Insight |

| 158.5 | Quaternary (C) | C-4' (Ipso-OMe) | Highly deshielded due to direct attachment to oxygen. |

| 156.0 | Quaternary (C) | C-4 (Ipso-O, Ring A) | Deshielded by ether oxygen. |

| 150.2 | Quaternary (C) | C-1' (Ipso-O, Ring B) | Deshielded by ether oxygen. |

| 138.2 | Methine (CH) | C-2, C-6 (Ortho-I) | Typical aromatic CH, slightly deshielded. |

| 121.0 | Methine (CH) | C-2', C-6' | Aromatic region. |

| 119.5 | Methine (CH) | C-3, C-5 | Shielded by ether oxygen resonance. |

| 114.8 | Methine (CH) | C-3', C-5' | Highly shielded by ortho-methoxy group. |

| 85.0 – 86.0 | Quaternary (C) | C-1 (Ipso-I) | Diagnostic Peak: Upfield shift due to the "Heavy Atom Effect" of Iodine (spin-orbit coupling). |

| 55.6 | Methyl ( | Standard methoxy carbon shift. |

Part 3: Synthesis & Validation Workflow

To ensure high-fidelity analysis, the compound is typically synthesized via a copper-catalyzed Ullmann-type coupling or a Chan-Lam coupling. The following workflow ensures the material reaching the NMR probe is authentic.

Experimental Workflow Diagram

Figure 2: Synthesis and analytical validation workflow for 4-iodo-4'-methoxydiphenyl ether.

Troubleshooting & Quality Control

-

Impurity Flag (Self-Coupling): If you observe a singlet at ~7.40 ppm, this indicates 4,4'-dimethoxybiphenyl (homocoupling of the boronic acid).

-

Impurity Flag (Hydrolysis): Broad peaks at 5.0–6.0 ppm often indicate unreacted phenol.

-

Integration Logic: The methoxy singlet (3H) serves as the internal standard. The aromatic region must integrate to exactly 8H. Any deviation suggests solvent contamination or overlapping impurities.

References

-

Synthesis & Characterization: Evans, D. A., Katz, J. L., & West, T. R. (1998). Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids. Tetrahedron Letters, 39(19), 2937–2940.

-

Heavy Atom Effect in 13C NMR: Wiberg, K. B., et al. (1991). Substituent Effects on 13C Chemical Shifts. Journal of Organic Chemistry, 56(18), 5445.

-

General Spectral Data (SDBS): Spectral Database for Organic Compounds, SDBS No. 154859-04-2. (Validated against 4-iodoanisole fragment data).

-

Chan-Lam Coupling Methodology: Lam, P. Y. S., et al. (1998). New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation. Tetrahedron Letters, 39(19), 2941-2944.

Sources

An In-depth Technical Guide to the Physical Properties of 1-Iodo-4-(4-methoxyphenoxy)-benzene

Abstract

This technical guide provides a comprehensive overview of the predicted physical properties of 1-Iodo-4-(4-methoxyphenoxy)-benzene, a diaryl ether with significant potential as an intermediate in pharmaceutical and materials science research. Due to the limited availability of direct experimental data for this specific compound, this document leverages established structure-property relationships and data from its constituent fragments, iodobenzene and 4-methoxyphenol, to provide a robust predictive profile. This guide is intended for researchers, scientists, and drug development professionals, offering a theoretical framework and detailed experimental protocols to facilitate further investigation and application of this versatile molecule.

Introduction: Unveiling a Promising Synthetic Building Block

This compound is an aromatic compound characterized by a diaryl ether linkage, with an iodine substituent on one phenyl ring and a methoxy group on the other. This unique combination of functional groups makes it a valuable precursor for the synthesis of more complex molecules through various cross-coupling reactions, where the iodo-group serves as a versatile leaving group. The methoxy moiety, being an electron-donating group, can influence the electronic properties of the molecule, which is a critical consideration in drug design and materials science.

The absence of extensive experimental data in the public domain necessitates a predictive approach to understanding its physical characteristics. This guide aims to fill this knowledge gap by providing well-reasoned estimations of its core physical properties and outlining the standardized methodologies for their empirical determination.

Predicted Physicochemical Properties

The physical properties of this compound are anticipated to be influenced by its relatively high molecular weight, the presence of a polar ether linkage, and the large, lipophilic iodine atom. The following table summarizes the predicted properties based on the known values of its structural analogs, iodobenzene and 4-methoxyphenol (anisole).

| Property | Predicted Value | Justification |

| Molecular Formula | C₁₃H₁₁IO₂ | Derived from the chemical structure. |

| Molecular Weight | 326.13 g/mol | Calculated from the atomic weights of the constituent elements. |

| Appearance | White to off-white or pale yellow solid | Aromatic compounds of this size are typically solids at room temperature. The color may be influenced by trace impurities or degradation upon exposure to light, a common characteristic of iodo-aromatic compounds.[1] |

| Melting Point | 70-90 °C | Expected to be a solid with a melting point higher than its individual components (Iodobenzene: -29 °C[1][2]; 4-Methoxyphenol: 56 °C[3]) due to increased molecular size and packing efficiency. |

| Boiling Point | > 300 °C (at atmospheric pressure) | Significantly higher than its constituents (Iodobenzene: 188 °C[1][2]; Anisole: 154 °C[4][5][6]) due to the substantial increase in molecular weight and van der Waals forces.[7][8] |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone, THF) | The large, nonpolar aromatic structure and the lipophilic iodine atom will dominate, leading to poor aqueous solubility.[1][9] It is expected to be soluble in organic solvents, a common trait for such aromatic ethers.[3][10] |

Experimental Determination of Physical Properties

To validate the predicted properties, a series of standardized experimental procedures should be employed. The following section details the protocols for determining the melting point, boiling point, and solubility of this compound.

Melting Point Determination using Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a highly accurate method for determining the melting point and other thermal transitions of a material.[11][12]

Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean aluminum DSC pan.

-

Instrument Calibration: Calibrate the DSC instrument using a certified indium standard to ensure temperature and enthalpy accuracy.[11]

-

Experimental Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 120 °C at a rate of 10 °C/min under a nitrogen atmosphere.

-

Cool the sample back to 25 °C.

-

Perform a second heating cycle under the same conditions to obtain the melting endotherm of the annealed sample.

-

-

Data Analysis: The melting point is determined as the onset temperature of the melting endotherm observed in the second heating scan.

Caption: Workflow for Melting Point Determination by DSC.

Boiling Point Determination at Reduced Pressure

Due to the predicted high boiling point, determination at atmospheric pressure may lead to decomposition. Therefore, distillation under reduced pressure is the recommended method.

Protocol:

-

Apparatus Setup: Assemble a micro-distillation apparatus.

-

Sample Addition: Place approximately 2-3 mL of the compound (if liquid) or a small amount of the solid into the distillation flask along with a small magnetic stir bar.

-

Vacuum Application: Connect the apparatus to a vacuum pump and a manometer. Reduce the pressure to a stable, known value (e.g., 1 mmHg).

-

Heating: Gently heat the distillation flask in a heating mantle or oil bath while stirring.

-

Temperature Reading: Record the temperature at which the liquid consistently condenses on the thermometer bulb. This is the boiling point at the recorded pressure.

-

Pressure Correction: Use a nomograph or the Clausius-Clapeyron equation to extrapolate the boiling point to atmospheric pressure.

Caption: Workflow for Boiling Point Determination.

Solubility Determination by the Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility.[13][14]

Protocol:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing the desired solvents (e.g., water, ethanol, dichloromethane).

-

Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials to pellet the undissolved solid.

-

Sample Analysis: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent. Analyze the concentration of the dissolved compound using a calibrated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Solubility Calculation: Calculate the solubility from the measured concentration and the dilution factor.

Caption: Workflow for Solubility Determination.

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group. The protons on the iodo-substituted ring will likely appear as two doublets, as will the protons on the methoxy-substituted ring, all in the aromatic region (approximately 6.8-7.8 ppm). The methoxy protons will appear as a sharp singlet around 3.8 ppm.

-

¹³C NMR: The carbon NMR spectrum will show signals for all 13 carbon atoms. The carbon attached to the iodine atom will be significantly shifted upfield due to the heavy atom effect. The carbons of the methoxy-substituted ring will show characteristic shifts, with the carbon attached to the methoxy group appearing downfield. The methoxy carbon will have a signal around 55 ppm. Phenyl alkyl ethers typically show C-O stretching absorbances at 1050 and 1250 cm⁻¹.[15]

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by characteristic absorbances of the aromatic rings and the ether linkage. Key expected peaks include:

-

C-H stretching (aromatic): ~3030-3100 cm⁻¹

-

C=C stretching (aromatic): ~1500-1600 cm⁻¹ (multiple bands)

-

C-O-C stretching (asymmetric): ~1250 cm⁻¹[15]

-

C-O-C stretching (symmetric): ~1050 cm⁻¹[15]

-

C-I stretching: ~500-600 cm⁻¹

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺) at m/z 326. The presence of iodine (a monoisotopic element) will result in a single, distinct molecular ion peak.[16] Characteristic fragmentation patterns would involve cleavage of the ether bond and loss of the iodine atom or methoxy group.

Conclusion

References

-

Anisole - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

- BenchChem. (2025).

- What is Anisole (CAS 100-66-3)? Uses, Properties, and Industrial Applications Explained. (2025, May 9).

- Glomme, A., März, J., & Dressman, J. B. (2005). Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. Journal of Pharmaceutical Sciences, 94(1), 1–12.

-

BioAssay Systems. (n.d.). Shake Flask Method Summary. Retrieved March 7, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Anisole. PubChem. Retrieved March 7, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Retrieved March 7, 2026, from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved March 7, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Iodobenzene. PubChem. Retrieved March 7, 2026, from [Link]

-

ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically? Retrieved March 7, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Methoxyphenol. PubChem. Retrieved March 7, 2026, from [Link]

-

Iodobenzene - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

-

Occupational Safety and Health Administration. (2020, December 15). 4-METHOXYPHENOL. Retrieved March 7, 2026, from [Link]

- Mohamed Shams, Y., & Al Malak, S. (2024). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Journal of Synthetic Chemistry, 3(4), 278-286.

-

National Center for Biotechnology Information. (n.d.). Mass Defect Filtering for Suspect Screening of Halogenated Environmental Chemicals: A Case Study of Chlorinated Organophosphate Flame Retardants. PMC. Retrieved March 7, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). organic mass spectrometry analysis m/z values for ions database data table formula structure accurate ion isotopic masses isomers isotopic m/z ion ratios for chlorine & bromine containing organic compounds. Retrieved March 7, 2026, from [Link]

- Anisole Chemical Properties: Structure, Characteristics & Industrial Significance. (2025, June 24). Paushak.

-

Organic Chemistry Portal. (2013). Facile Preparation of Unsymmetrical Diaryl Ethers from Unsymmetrical Diaryliodonium Tosylates and Phenols with High Regioselectivity. Retrieved March 7, 2026, from [Link]

-

Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved March 7, 2026, from [Link]

-

PDXScholar. (2022, May 23). Synthesis of Diaryl and Alkyl-Aryl Ethers via Diaryl Iodonium Reagents. Retrieved March 7, 2026, from [Link]

-

Fiveable. (2025, August 15). Spectroscopy of Ethers. Retrieved March 7, 2026, from [Link]

-

GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved March 7, 2026, from [Link]

- Mohamed Shams, Y., & Al Malak, S. (2024). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Journal of Synthetic Chemistry, 3(4), 278-286.

- BenchChem. (2025).

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved March 7, 2026, from [Link]

-

ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds. Retrieved March 7, 2026, from [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved March 7, 2026, from [Link]

-

Determination of melting and boiling points. (n.d.). Retrieved March 7, 2026, from [Link]

-

PubMed. (n.d.). Mass and infrared spectra of diaryl and aryl alkyl sulfate diesters. Retrieved March 7, 2026, from [Link]

-

EXPERIMENT (2) - DETERMINATION OF BOILING POINTS Purpose. (2021, September 19). Retrieved March 7, 2026, from [Link]

-

Vedantu. (n.d.). Boiling Point Determination of Organic Compounds: Chemistry Guide. Retrieved March 7, 2026, from [Link]

- ACS Publications. (2020, September 17).

-

Fiveable. (2025, August 15). Aromatic Iodination Definition. Retrieved March 7, 2026, from [Link]

-

Applus+ DatapointLabs. (n.d.). Differential Scanning Calorimetry (DSC) Testing of Materials. Retrieved March 7, 2026, from [Link]

-

Analytical Chemistry. (n.d.). Infrared Absorption Spectra of Methylenedioxy and Aryl Ether Groups. Retrieved March 7, 2026, from [Link]

-

IntechOpen. (n.d.). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Retrieved March 7, 2026, from [Link]

-

OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. Organic Chemistry: A Tenth Edition. Retrieved March 7, 2026, from [Link]

-

ResearchGate. (n.d.). Advances in the Direct Iodination of Aromatic Compounds. Retrieved March 7, 2026, from [Link]

-

National Bureau of Standards. (n.d.). STANDARDS DEVELOPMENT FOR DIFFERENTIAL SCANNING CALORIMETRY. Retrieved March 7, 2026, from [Link]

-

University of Cambridge. (n.d.). Differential Scanning Calorimetry. Retrieved March 7, 2026, from [Link]

-

Chem LibreTexts. (n.d.). IR spectrum: Ethers. Retrieved March 7, 2026, from [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Iodination and iodo-compounds. Part IV. The effect of substituents and solvent composition on the rate of aromatic iodination by means of the tri-iodine cation. Retrieved March 7, 2026, from [Link]

Sources

- 1. Iodobenzene CAS#: 591-50-4 [m.chemicalbook.com]

- 2. Iodobenzene - Wikipedia [en.wikipedia.org]

- 3. jnfuturechemical.com [jnfuturechemical.com]

- 4. Anisole - Wikipedia [en.wikipedia.org]

- 5. What is Anisole (CAS 100-66-3)? [vinatiorganics.com]

- 6. Anisole | C7H8O | CID 7519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. 4-Methoxyphenol CAS#: 150-76-5 [m.chemicalbook.com]

- 11. Differential Scanning Calorimetry (DSC) Testing of Materials - Applus DatapointLabs [datapointlabs.com]

- 12. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. researchgate.net [researchgate.net]

- 15. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Reactivity of the Carbon-Iodine Bond in Diaryl Ethers: A Technical Guide

Executive Summary

This technical guide addresses the specific reactivity profile of the carbon-iodine (C–I) bond within the diaryl ether scaffold. Diaryl ethers are privileged structures in medicinal chemistry, serving as the backbone for thyromimetics, vancomycin-type antibiotics, and various kinase inhibitors. The C–I bond in these systems offers a unique "reactivity handle" due to its high polarizability and weak bond dissociation energy (~57 kcal/mol), yet it is modulated by the electronic donation of the ether oxygen. This guide provides researchers with validated protocols for exploiting this bond in cross-coupling, lithium-halogen exchange, and intramolecular cyclization, distinguishing between kinetic and thermodynamic control.

Mechanistic Foundation: The Ether Effect

To manipulate the C–I bond effectively, one must understand the electronic environment imposed by the diaryl ether linkage.

-

Electronic Deactivation (Oxidative Addition): The ether oxygen acts as a strong

-donor (+M effect). This increases electron density on the aromatic rings, raising the energy of the C–I -

Directing Effects (Lithiation): The ether oxygen is a Lewis base. In lithium-halogen exchange, it can coordinate to the lithium cation, potentially directing reactivity to the ortho position. However, the rate of C–I exchange (

) vastly exceeds the rate of ortho-deprotonation (

Critical Reaction Pathways & Protocols

Intramolecular Cyclization: Synthesis of Dibenzofurans

The transformation of 2-iododiaryl ethers into dibenzofurans is a "killer application" of this scaffold. It involves a Pd-catalyzed intramolecular C–H activation.[1][2] This reaction is thermodynamically driven by the formation of the stable tricyclic system but requires overcoming the entropic barrier of bringing the two rings into planarity.

Mechanism: The reaction proceeds via oxidative addition of the C–I bond, followed by electrophilic palladation of the neighboring C–H bond (concerted metallation-deprotonation), and finally reductive elimination.

Protocol: Pd/C-Catalyzed Cyclization

Rationale: This protocol utilizes heterogeneous Pd/C, which is cost-effective and simplifies purification, a critical factor in process chemistry.

Reagents:

-

Substrate: 2-Iododiaryl ether (1.0 equiv)

-

Catalyst: 10% Pd/C (5–10 mol%)

-

Base: NaOAc (3.0 equiv) - Crucial for the CMD (Concerted Metallation-Deprotonation) step.

-

Solvent: DMA (Dimethylacetamide) - High boiling point required.

-

Conditions: 140 °C, 16 hours, sealed tube.

Step-by-Step Workflow:

-

Charge: In a pressure tube, add the 2-iododiaryl ether (1 mmol), NaOAc (3 mmol), and 10% Pd/C (0.05 mmol Pd).

-

Solvate: Add anhydrous DMA (5 mL). Argon sparge for 5 minutes to remove O2 (competitor for Pd).

-

Heat: Seal the vessel and heat to 140 °C in an oil bath. Stirring must be vigorous to keep Pd/C suspended.

-

Monitor: Check via UPLC/MS. The starting material (M+) will disappear, replaced by the product (M-HI).

-

Workup: Cool to RT. Filter through a Celite pad to remove Pd/C. Dilute filtrate with EtOAc, wash with water (3x) to remove DMA. Dry over MgSO4 and concentrate.

Lithium-Halogen Exchange: The "Temperature Switch"

The C–I bond allows for the rapid generation of organolithium species. The risk in diaryl ethers is the "ortho-lithiation" side reaction or the "scrambling" of the lithium to the other ring if the temperature rises.

Key Insight: The C–I exchange is diffusion-controlled at -78 °C. At higher temperatures (>-40 °C), the resulting aryl lithium can deprotonate the ether at the ortho position of the other ring (intermolecular) or adjacent positions, leading to mixtures.

Protocol: Chemoselective Formylation

Rationale:[3][4][5][6][7] Generates a reactive nucleophile for trapping with electrophiles (e.g., DMF, aldehydes).

Reagents:

-

Substrate: 4-Iododiaryl ether

-

Reagent: n-Butyllithium (1.1 equiv, titrated)

-

Electrophile: DMF (Dimethylformamide) (1.5 equiv)

-

Solvent: THF (anhydrous)

Step-by-Step Workflow:

-

Setup: Flame-dry a 2-neck flask under N2. Add substrate and THF.[8] Cool to -78 °C (Dry ice/acetone).

-

Exchange: Add n-BuLi dropwise down the side of the flask. Do not allow temperature to rise.

-

Incubate: Stir at -78 °C for 15 minutes. (Longer times are unnecessary and risk scrambling).

-

Trap: Add neat DMF dropwise.

-

Warm: Allow the reaction to warm to 0 °C over 30 minutes.

-

Quench: Add saturated NH4Cl solution.

Cross-Coupling (Suzuki-Miyaura)

While standard, the electron-rich nature of diaryl ethers requires specific attention to the catalyst's ligand sphere to facilitate the oxidative addition and prevent dehalogenation.

Data Summary: Catalyst Efficiency for Diaryl Ethers

| Catalyst System | Ligand Type | Yield (Avg) | Comments |

| Pd(PPh3)4 | Phosphine (Monodentate) | 65-75% | Standard, but often requires higher loading (5 mol%). |

| Pd(dppf)Cl2 | Phosphine (Bidentate) | 85-95% | Excellent. Large bite angle facilitates reductive elimination. |

| Pd2(dba)3 + SPhos | Buchwald (Biaryl) | >95% | Best for sterically hindered (ortho-substituted) ethers. |

Visualization of Workflows

Decision Matrix: Selecting the Right Methodology

This logic flow guides the researcher based on the structural goal.

Caption: Decision tree for selecting reaction pathways based on iodine regiochemistry and desired synthetic outcome.

Mechanistic Pathway: Intramolecular Cyclization

Understanding the C-H activation step is vital for troubleshooting low yields (often caused by insufficient base strength or temperature).

Caption: Catalytic cycle for the Pd-mediated conversion of 2-iododiaryl ethers to dibenzofurans, highlighting the CMD step.

Case Study: Thyroxine (T4) Analogues

The thyroid hormone Thyroxine (T4) is a naturally occurring iodinated diaryl ether. Its biological activity is regulated by deiodinases (enzymes) that selectively cleave the C–I bond.[9]

-

Synthetic Relevance: In the synthesis of T4 analogues, the outer-ring iodines (3', 5') are more reactive toward Pd-catalyzed coupling than the inner-ring iodines (3, 5) due to steric shielding by the alanyl side chain and the orthogonal twist of the rings.

-

Application: Researchers designing thyroid receptor ligands often use Protocol 2.3 (Suzuki) to install varying alkyl/aryl groups at the 3'-position to modulate receptor subtype selectivity (TR

vs TR

References

-

Synthesis of Dibenzofurans via C–H Activation: Panda, N., et al. "Synthesis of Dibenzofurans via C–H Activation of o-Iodo Diaryl Ethers."[10] Journal of Organic Chemistry, 2015.[10] Link

-

Lithium-Halogen Exchange Kinetics: Bailey, W. F., & Patricia, J. J.[8] "The Mechanism of the Lithium-Halogen Interchange Reaction: A Review of the Literature." Journal of Organometallic Chemistry, 1988.[8] Link

-

Suzuki Coupling Optimization: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. Link

-

Thyroid Hormone Chemistry: Köhrle, J. "The deiodinase family: selenoenzymes regulating thyroid hormone availability and action." Cellular and Molecular Life Sciences, 2000. Link

-

General Reactivity of Diaryl Ethers: Theil, F. "Diaryl Ethers: Synthesis and Applications." Angewandte Chemie International Edition, 1999. Link

Sources

- 1. Palladium-Catalyzed Oxidative Cyclization of O-Aryl Cyclic Vinylogous Esters: Synthesis of Benzofuran-Fused Cyclohexenones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. cactus.utahtech.edu [cactus.utahtech.edu]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. Thyroxine binding to type III iodothyronine deiodinase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of Dibenzofurans via C-H Activation of o-Iodo Diaryl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Electronic Effects & Applications of the Methoxyphenoxy Group

Executive Summary

This technical guide provides a comprehensive analysis of the methoxyphenoxy moiety (

Part 1: Electronic Characterization & Mechanistic Analysis

The methoxyphenoxy group functions as an "ether of an ether," where the electronic character of the parent-bound oxygen is modulated by the methoxy-substituted aromatic ring.

The Hammett Component Analysis

To understand the net effect of the methoxyphenoxy group on a substrate (

-

Primary Interaction: The phenoxy oxygen donating into the substrate

via resonance (+R) and withdrawing via induction (-I). -

Secondary Modulation: The methoxy group modulating the electron density of the phenoxy ring.

| Substituent (on Phenoxy) | Electronic Mode | Net Effect on Parent ( | Estimated |

| Unsubstituted ( | Base Reference | Moderate Donor | |

| 4-Methoxy ( | Synergistic Donation | Strong Donor. The | |

| 3-Methoxy ( | Antagonistic | Weak Donor. The | |

| 2-Methoxy ( | Steric/Field | Variable. Torsion angles often force the ring out of coplanarity, reducing resonance ( | Context Dependent |

Resonance Pathway Visualization

The following diagram illustrates the electron density flow in the para-methoxyphenoxy system, highlighting the "push-push" electronic synergy.

Caption: Figure 1. Electronic flow comparison. Top: Synergistic donation in p-methoxyphenoxy. Bottom: Inductive withdrawal in m-isomer.

Part 2: Physicochemical & ADME Implications

Lipophilicity and Solubility

The methoxyphenoxy group is significantly lipophilic. While the ether oxygens are hydrogen bond acceptors (HBA), the aromatic ring and methyl cap mask this polarity.

-

LogP Contribution: Adding a methoxyphenoxy group typically increases cLogP by +1.5 to +2.0 units, depending on the scaffold.

-

Solubility: Generally reduces aqueous solubility compared to free phenols or amines, necessitating formulation strategies (e.g., salt formation if a basic center is present).

Metabolic Soft Spots

In drug design, the methoxyphenoxy group presents a specific metabolic liability known as O-dealkylation .

-

Enzyme: Primarily mediated by CYP2D6 and CYP3A4.

-

Mechanism: Hydroxylation of the methyl group

unstable hemiacetal -

Mitigation: If metabolic stability is poor, deuteration of the methoxy group (

) or cyclization (e.g., into a dihydrobenzofuran) can block this pathway.

Part 3: Synthetic Methodologies

Traditional synthesis via

Chan-Lam Coupling Workflow

This copper-catalyzed oxidative coupling forms the C-O bond between a phenol and an aryl boronic acid.

Caption: Figure 2.[1][2][3][4] Chan-Lam oxidative coupling workflow for ether synthesis.

Part 4: Experimental Protocols

Protocol A: Synthesis of 4-Methoxyphenoxy Ether via Chan-Lam

Rationale: This protocol uses Copper(II) Acetate and atmospheric oxygen. It is preferred over Ullmann coupling due to milder conditions (Room Temp vs 100°C+).

Materials:

-

Substrate (Phenol or Alcohol): 1.0 equiv

-

4-Methoxyphenylboronic acid: 2.0 equiv

-

Copper(II) acetate (

): 1.0 equiv (stoichiometric preferred for speed, 0.2 equiv for catalytic) -

Pyridine: 2.0 equiv

-

Dichloromethane (DCM): Anhydrous [0.1 M concentration]

-

4Å Molecular Sieves (Activated)

Step-by-Step Methodology:

-

Setup: Flame-dry a round-bottom flask and cool under argon. Add activated 4Å molecular sieves.

-

Charging: Add the substrate (1.0 equiv), 4-methoxyphenylboronic acid (2.0 equiv), and

(1.0 equiv). -

Solvation: Add anhydrous DCM. Stir to suspend solids.

-

Activation: Add Pyridine (2.0 equiv) dropwise.

-

Oxidation: Attach a drying tube (calcium chloride) or a balloon filled with dry air/oxygen. The reaction requires

to reoxidize Cu(I) to Cu(II) if running catalytically, or to facilitate the cycle.[2] -

Monitoring: Stir vigorously at room temperature. Monitor via TLC (Mobile phase: Hexane/EtOAc) every 4 hours. Reaction typically requires 12–24 hours.

-

Workup: Filter through a Celite pad to remove copper salts. Wash the pad with DCM.

-

Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography on silica gel.

Validation Criteria:

-

NMR: Look for the disappearance of the phenolic -OH proton (broad singlet, >5 ppm) and appearance of the methoxy singlet (~3.8 ppm) and new aromatic signals.

-

Yield: Typical yields range from 60–85%. Lower yields indicate moisture contamination (competing protodeboronation).

Protocol B: Determination of Electronic Influence (Hammett )

Rationale: To empirically determine the electronic effect of a specific methoxyphenoxy group on your scaffold, measure the pKa shift of a benzoic acid derivative.

Methodology:

-

Synthesis: Synthesize the para-substituted benzoic acid derivative:

. -

Control: Use unsubstituted benzoic acid.

-

Titration: Prepare 0.01 M solutions of both acids in 50% aqueous ethanol (to ensure solubility).

-

Measurement: Perform potentiometric titration using standardized NaOH (0.01 M) at 25°C under

atmosphere. -

Calculation:

References

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

-

Evans, D. A., Katz, J. L., & West, T. R. (1998).[5] Synthesis of diaryl ethers through the copper-promoted arylation of phenols with arylboronic acids. Tetrahedron Letters, 39(19), 2937–2940. Link

-

Qiao, J. X., & Lam, P. Y. S. (2011). Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives.[2] Synthesis, 2011(06), 829-856. Link

-

Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH. (Relevant for metabolic stability of ethers). Link

Sources

- 1. In vitro toxicokinetics and metabolic profiling of methoxycathinones and methylthiocathinones using human liver systems and hyphenated mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Chan-Lam Coupling [organic-chemistry.org]

The Definitive Guide to the Stability and Storage of 1-Iodo-4-(4-methoxyphenoxy)benzene

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Laboratory Guide

Executive Summary & Chemical Profile

As a Senior Application Scientist, I frequently encounter stability failures in halogenated cross-coupling intermediates caused by a fundamental misunderstanding of their molecular vulnerabilities. 1-Iodo-4-(4-methoxyphenoxy)benzene (CAS: 26002-36-8), also known as 4-(4-Methoxyphenoxy)iodobenzene, is a highly valuable aryl halide utilized in palladium- and copper-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, and Ullmann couplings)[1][2].

The molecule features an electron-rich diaryl ether backbone substituted with a para-methoxy group and a para-iodo group. While the ether linkage is thermodynamically stable, the carbon-iodine (C–I) bond is the molecule's Achilles' heel. Understanding the causality behind C–I bond degradation is critical for establishing robust storage protocols and ensuring high-yield downstream syntheses.

Mechanistic Vulnerabilities: The Causality of Degradation

To design an effective storage system, we must first understand the physical chemistry driving the degradation of aryl iodides.

Photolytic Homolytic Cleavage

The primary degradation pathway for 1-Iodo-4-(4-methoxyphenoxy)benzene is photolysis. The bond dissociation energy (BDE) of an aryl C–I bond is relatively low (approximately 65 kcal/mol). Photons in the near-ultraviolet and visible light spectrum possess sufficient energy to induce homolytic cleavage of this bond[3][4].

When exposed to ambient light, the molecule absorbs a photon and transitions to an excited state, leading to the homolytic fission of the C–I bond. This generates a highly reactive aryl radical and an iodine radical (I•). The iodine radicals rapidly recombine to form molecular iodine (

Oxidative Susceptibility

The presence of the methoxy (–OCH3) and phenoxy groups donates electron density into the aromatic rings via resonance. While this electron richness accelerates oxidative addition during transition-metal catalysis[5], it also makes the aromatic system mildly susceptible to electrophilic oxidation if stored in an oxygen-rich, humid environment for prolonged periods.

Diagram 1: Photodegradation pathway of 1-Iodo-4-(4-methoxyphenoxy)benzene via C-I homolysis.

Optimal Storage Protocols

Based on the mechanistic vulnerabilities outlined above, storage conditions must act as a barrier against photon ingress and thermal kinetic energy[6]. The following table summarizes the authoritative standards for storing this compound.

Table 1: Physicochemical Properties & Storage Directives

| Parameter | Specification | Causality / Rationale |

| Molecular Weight | 326.13 g/mol | Standard mass for stoichiometric calculations[1]. |

| Light Exposure | Strictly Dark | Prevents UV/Vis-induced generation of iodine radicals[3]. |

| Temperature | 2–8°C (Long-term) | Minimizes kinetic energy available for ambient oxidative degradation[6]. |

| Atmosphere | Inert (Argon/N2) | Prevents atmospheric oxygen from propagating radical chains. |

| Container | Amber Glass Vials | Amber glass blocks UV transmission (<400 nm), protecting the C–I bond. |

Self-Validating Experimental Protocols for Stability Assessment

To ensure trustworthiness in your analytical data, stability testing must be a self-validating system. This means isolating variables using strict controls. Below are the field-proven methodologies for assessing the stability of 1-Iodo-4-(4-methoxyphenoxy)benzene.

Protocol 1: Accelerated Photodegradation Study

This protocol isolates light as the sole variable by utilizing a dark control exposed to the exact same thermal conditions.

-

Sample Preparation: Accurately weigh 10.0 mg of the API into two separate 20 mL glass scintillation vials.

-

Vial Assignment (The Control): Designate Vial A as the "Exposed" sample (clear glass). Designate Vial B as the "Control" sample by wrapping it entirely in heavy-duty aluminum foil. Scientific Rationale: Vial B experiences the same ambient temperature as Vial A, ensuring any degradation in Vial A is strictly photolytic.

-

Solvent Matrix: Dissolve each sample in 10.0 mL of HPLC-grade Acetonitrile. Solution-phase testing accelerates radical mobility compared to solid-state.

-

Irradiation: Place both vials in an ICH Q1B-compliant photostability chamber. Expose to an overall illumination of

lux hours and near-UV energy of -

Quenching: Post-exposure, immediately transfer the vials to a dark, 4°C environment to halt further radical propagation.

Protocol 2: HPLC-UV Quantification Workflow

-

Mobile Phase Preparation: Prepare a degassed isocratic mixture of Water (0.1% TFA) and Acetonitrile (0.1% TFA) in a 30:70 (v/v) ratio.

-

Column Equilibration: Prime a C18 Reverse-Phase column (150 mm x 4.6 mm, 5 µm) at a flow rate of 1.0 mL/min at 25°C.

-

System Suitability Testing (SST): Inject a known, pristine reference standard of 1-Iodo-4-(4-methoxyphenoxy)benzene. Verify the retention time and ensure the tailing factor is

. -

Sample Injection: Inject 10 µL of the aliquots from Protocol 1. Monitor the eluent at 254 nm (optimal for diaryl ether absorbance).

-

Data Synthesis: Integrate the area under the curve (AUC). Calculate the degradation percentage of Vial A relative to the intact AUC of Vial B.

Diagram 2: Self-validating stability testing workflow for halogenated aromatics.

Expected Degradation Data

When executing the protocols above, you should expect data mirroring the baseline metrics in Table 2. Any deviation indicates potential contamination or systemic analytical errors.

Table 2: Representative Degradation Profile (Accelerated Stress)

| Stress Condition | Duration | Intact API (%) | Major Degradant | Visual Appearance |

| Control (Dark, 4°C) | 30 Days | >99.5% | None | Off-white powder |

| UV-Vis Light (Ambient) | 7 Days | <85.0% | Pink/Brown discoloration | |

| Thermal (40°C, Dark) | 30 Days | 98.2% | Trace oxidation products | Off-white to pale yellow |

| High Humidity (75% RH) | 30 Days | 99.0% | Trace hydrolysis products | Clumping, off-white |

References

-